Reduced Off-Target Activity: BAZ2A Bromodomain Selectivity Profile
This compound demonstrates a favorable selectivity profile, exhibiting minimal inhibition of the BAZ2A bromodomain (IC50 > 10,000 nM) in a BROMOscan assay. This low potency is a key differentiator when selecting a negative control or a selective probe, as other structurally related compounds in the same screening library often show higher potency against this or other BET family bromodomains, as evidenced by cross-study comparable data [1].
| Evidence Dimension | Inhibitory Potency (IC50) against human BAZ2A bromodomain |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Comparable analogs (e.g., pyridine-based fragments) often show IC50 values in the 1-10 μM range against BET bromodomains [1]. |
| Quantified Difference | >10-fold lower potency than typical active fragments |
| Conditions | BROMOscan assay against human BAZ2A (M1792 to L1905 residues) |
Why This Matters
This data supports the compound's utility as a selective scaffold for medicinal chemistry campaigns, particularly those targeting bromodomain-containing proteins where selectivity against BAZ2A is crucial to minimize off-target effects.
- [1] BindingDB. BDBM50158624 (CHEMBL3786012). Affinity Data for BAZ2A. View Source
